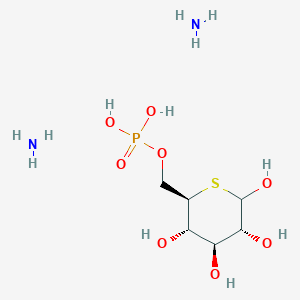

5-Thio-D-glucose-6-phosphate diammonium salt

CAS No.:

Cat. No.: VC18517341

Molecular Formula: C6H19N2O8PS

Molecular Weight: 310.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H19N2O8PS |

|---|---|

| Molecular Weight | 310.27 g/mol |

| IUPAC Name | azane;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxythian-2-yl]methyl dihydrogen phosphate |

| Standard InChI | InChI=1S/C6H13O8PS.2H3N/c7-3-2(1-14-15(11,12)13)16-6(10)5(9)4(3)8;;/h2-10H,1H2,(H2,11,12,13);2*1H3/t2-,3-,4+,5-,6?;;/m1../s1 |

| Standard InChI Key | OLHBBEUSLQHTEZ-DUMCKRSRSA-N |

| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H](C(S1)O)O)O)O)OP(=O)(O)O.N.N |

| Canonical SMILES | C(C1C(C(C(C(S1)O)O)O)O)OP(=O)(O)O.N.N |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

5-Thio-D-glucose-6-phosphate diammonium salt is a thiasugar derivative where the fifth oxygen atom in the glucose ring is replaced by sulfur. The diammonium counterions enhance its solubility in aqueous solutions, facilitating its use in biological assays . The IUPAC name, azane;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxythian-2-yl]methyl dihydrogen phosphate, reflects its stereochemistry and functional groups . Key structural features include:

-

A thiolated glucose backbone with hydroxyl groups at positions 3, 4, 5, and 6.

-

A phosphate ester at the sixth carbon, critical for mimicking natural glucose-6-phosphate in enzymatic studies.

-

Two ammonium ions neutralizing the phosphate group’s charge .

Table 1: Molecular Properties of 5-Thio-D-Glucose-6-Phosphate Diammonium Salt

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 5-thio-D-glucose-6-phosphate diammonium salt involves regioselective phosphorylation and deprotection steps. A common approach includes:

-

Thiolation: Introducing sulfur at the fifth position of glucose using thiourea or hydrogen sulfide under controlled pH .

-

Phosphorylation: Reacting the thiolated glucose with phosphorylating agents, such as phosphorus oxychloride, to form the 6-phosphate ester.

-

Salt Formation: Neutralizing the phosphate group with ammonium hydroxide to yield the diammonium salt .

Industrial-scale production employs large reactors with precise temperature and pH control to optimize yield and purity. Post-synthesis purification via crystallization or chromatography ensures ≥95% purity for research applications .

Challenges in Synthesis

-

Regioselectivity: Achieving selective sulfur substitution at the fifth position requires careful modulation of reaction conditions.

-

Stability of Thiol Group: The sulfur atom is prone to oxidation, necessitating inert atmospheres during synthesis .

Applications in Scientific Research

Glycobiology and Enzyme Studies

The compound is extensively used to investigate glycan biosynthesis and degradation. Its sulfur atom mimics oxygen in natural substrates, allowing researchers to probe enzyme active sites without catalytic turnover. For example:

-

Enzyme Inhibition: Acts as a competitive inhibitor of myo-inositol-1-phosphate synthetase, a key enzyme in inositol biosynthesis.

-

Carbohydrate Chemistry: Serves as a substrate analog to study glycosidases and glycosyltransferases .

Metabolic Pathway Analysis

In diabetes research, 5-thio-D-glucose-6-phosphate diammonium salt helps elucidate glucose-6-phosphate’s role in glycolysis and the pentose phosphate pathway. Its inability to undergo further metabolism makes it ideal for tracing flux through these pathways.

Table 2: Key Research Applications

Comparative Analysis with Related Compounds

Structural Analogues

-

D-Glucose-6-Phosphate: Lacks the sulfur substitution, making it a natural substrate for glycolysis.

-

1-Thio-β-D-Glucose Tetraacetate: Features sulfur at the first position and acetyl protection, used in glycoconjugate synthesis.

Functional Advantages

The 5-thio modification in 5-thio-D-glucose-6-phosphate diammonium salt confers resistance to enzymatic cleavage, enabling prolonged interaction with target proteins. This property is absent in non-thiolated analogues, underscoring its utility in mechanistic studies.

Future Directions and Research Gaps

While the compound’s role in enzyme inhibition is well-documented, its potential therapeutic applications remain underexplored. Future studies could investigate:

-

Anticancer Activity: Targeting inositol biosynthesis in cancer cells.

-

Antimicrobial Agents: Disrupting bacterial glycan metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume